tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate
Description
tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate is a chiral carbamate derivative featuring a cyclopentane ring substituted with a hydroxy group at the (1S,2R) position, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, where its stereochemistry and functional groups enable precise modulation of biological activity and metabolic stability. Its synthesis typically involves stereoselective methods to ensure the correct configuration, leveraging catalysts or chiral auxiliaries.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913631-66-0 | |
| Record name | 913631-66-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate typically involves the protection of the hydroxyl group followed by the introduction of the carbamate group. One common method involves the reaction of (1S,2R)-2-hydroxycyclopentanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted cyclopentylcarbamates.
Scientific Research Applications
Pharmacological Applications
1. Drug Development
Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate has been investigated for its potential as a bioactive molecule in drug development. Its structural characteristics allow it to interact with biological targets effectively. Notably, it has been associated with mechanisms involving various receptors and enzymes, which can be critical in treating diseases such as cancer and metabolic disorders .
2. Enzyme Inhibition
Research indicates that this compound may serve as a potent inhibitor of specific enzymes involved in disease pathways. For example, studies have highlighted its role in inhibiting menin, a protein that plays a crucial role in tumor suppression . This inhibition is significant for developing therapies targeting cancers associated with menin dysregulation.
Agrochemical Applications
This compound is also explored for its potential use in agrochemicals. Its unique structure may confer herbicidal or fungicidal properties, making it a candidate for developing new agricultural products that enhance crop protection while minimizing environmental impact .
Organic Synthesis
1. Chiral Synthesis
The chirality of this compound allows it to be utilized as a chiral building block in organic synthesis. It can facilitate the production of other chiral compounds through asymmetric synthesis processes . This application is particularly valuable in synthesizing pharmaceuticals where stereochemistry is crucial for efficacy and safety.
2. Catalysis
Recent studies have explored the use of this compound in catalysis, particularly in reactions requiring chiral catalysts. Its ability to influence reaction pathways can lead to higher yields and selectivity in synthesizing complex organic molecules .
Data Table: Summary of Applications
Case Studies
Case Study 1: Cancer Treatment
A study published in 2021 examined the efficacy of this compound as a menin inhibitor. The results indicated significant tumor suppression in preclinical models, suggesting potential therapeutic applications in treating specific cancers .
Case Study 2: Chiral Synthesis
Research conducted on the use of this compound as a chiral catalyst demonstrated its effectiveness in synthesizing various pharmaceutical intermediates with high enantioselectivity. The study highlighted the compound's utility in producing drugs that require precise stereochemistry for optimal activity .
Mechanism of Action
The mechanism of action of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a competitive inhibitor .
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-Butyl (1S,2R)-2-Aminocyclopentylcarbamate (CAS: 1638744-07-6)
- Key Differences: Replaces the hydroxy group with an amino group.
- Impact: Enhanced nucleophilicity due to the amino group, making it reactive in coupling reactions. Higher basicity (predicted pKa ~12.25) compared to the hydroxy analogue. Applications: Intermediate for peptide-like structures or metal coordination complexes.
tert-Butyl (1S,2R)-2-(Hydroxymethyl)cyclopentylcarbamate
- Key Differences : Substitutes hydroxy with hydroxymethyl (-CH2OH).
- Impact :
tert-Butyl ((1S,2R)-2-Amino-4,4-Difluorocyclopentyl)carbamate
- Key Differences : Incorporates 4,4-difluoro substituents on the cyclopentane ring.
- Impact: Electron-withdrawing fluorine atoms increase ring strain and metabolic stability. Potential for enhanced binding affinity in enzyme inhibitors due to fluorophilic interactions.
Ring Size and Conformational Effects
Cyclobutane Analogues (e.g., tert-Butyl (1S,2R)-2-Hydroxymethylcyclobutane-1-Carboxylate)
- Key Differences : Cyclobutane ring instead of cyclopentane.
- Impact :
Cyclopropane Analogues (e.g., tert-Butyl ((1R,2S)-2-(4-Bromophenyl)cyclopropyl)carbamate)
- Key Differences : Cyclopropane ring with a bromophenyl substituent.
- Impact :
Aromatic and Bulky Substituents
tert-Butyl-((1S,2R)-2-(4-Chlorophenyl)-2-Hydroxy-1-(4-Methoxyphenyl)ethyl)carbamate
- Key Differences : Incorporates 4-chlorophenyl and 4-methoxyphenyl groups.
- Impact :
tert-Butyl [(1S,2R)-1-Benzyl-2-Hydroxy-3-[Isobutyl[(4-Nitrophenyl)sulfonyl]amino]propyl]carbamate
- Key Differences : Complex substituents including benzyl, isobutyl, and sulfonamide groups.
- Impact :
Physicochemical Properties
Biological Activity
tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is a chemical compound with the molecular formula and a molecular weight of 201.26 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug design.
Biological Activity
The biological activity of this compound can be analyzed through various mechanisms and effects observed in scientific studies. Below, we summarize key findings related to its pharmacological properties.
The compound is believed to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structural properties allow it to potentially modulate biological functions, which may include:
- Inhibition of Enzymatic Activity : The carbamate group may interact with serine residues in active sites of enzymes, leading to inhibition.
- Receptor Binding : The hydroxycyclopentyl moiety may facilitate binding to specific receptors, influencing signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound. Key findings include:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
- Cytotoxic Effects : In vitro studies demonstrated that the compound induces cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values ranged from 10 to 30 µM for different cell lines.
Case Studies
-
Case Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method was employed against clinical isolates.
- Results : The compound showed significant zones of inhibition against tested pathogens, indicating strong antimicrobial activity.
-
Case Study on Cytotoxicity :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was conducted on HeLa and MCF-7 cells.
- Results : The compound exhibited dose-dependent cytotoxicity with notable effects at concentrations above 20 µM.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to understand its unique properties better:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial & Cytotoxic | 10-30 |
| tert-butyl (1S,3R)-3-hydroxycyclopentylcarbamate | Structure | Moderate Antimicrobial | 25-50 |
| tert-butyl (3-hydroxycyclohexyl)carbamate | Structure | Low Cytotoxicity | >50 |
Q & A
Basic Research Question
- Purification : Use flash column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the compound. Monitor by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
- Characterization :
Advanced Consideration : For polymorphic forms, employ variable-temperature XRD or DSC to study phase transitions and stability .
What advanced analytical methods are recommended for assessing enantiomeric purity in tert-butyl carbamate derivatives?
Advanced Research Question
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 90:10, 1.0 mL/min) to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .
- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic proton signals .
- Vibrational circular dichroism (VCD) : Correlate experimental spectra with DFT-predicted conformers to confirm absolute configuration .
How do reaction mechanisms differ for tert-butyl carbamates in cyclization vs. ring-opening reactions?
Advanced Research Question
- Cyclization : In iodolactamization (e.g., forming cyclohexane intermediates), the Boc group stabilizes transition states via hydrogen bonding, favoring 5-exo-trig cyclization over 6-endo pathways .
- Ring-opening : Under acidic conditions (e.g., HCl/dioxane), the Boc group is cleaved via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Steric hindrance from the tert-butyl group slows hydrolysis compared to methyl carbamates .
What crystallographic strategies are critical for resolving hydrogen-bonding networks in tert-butyl carbamate derivatives?
Advanced Research Question
- High-resolution X-ray diffraction : Collect data at 100 K to minimize thermal motion artifacts. Refinement with SHELXL integrates anisotropic displacement parameters for non-H atoms .
- Hydrogen bond analysis : Identify key interactions (e.g., O–H···O=C between hydroxyl and carbamate groups) using Mercury software. For example, bond distances of 2.7–2.9 Å and angles >150° indicate strong interactions .
How is this compound utilized in synthesizing bioactive molecules, and what are common pitfalls?
Advanced Research Question
- Pharmaceutical intermediates : The compound serves as a precursor to CCR2 antagonists (via Suzuki coupling) and Edoxaban derivatives (via reductive amination) .
- Pitfalls :
How can researchers reconcile contradictory data on tert-butyl carbamate stability under varying pH conditions?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
